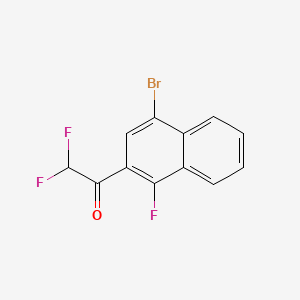
n,n'-Bis(4-isopropylphenyl)benzidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4-isopropylphenyl)benzidine: is an organic compound with the molecular formula C30H32N2. It is a derivative of benzidine, where the hydrogen atoms on the nitrogen atoms are replaced by 4-isopropylphenyl groups. This compound is known for its applications in various fields, including organic electronics and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-isopropylphenyl)benzidine typically involves the reaction of benzidine with 4-isopropylphenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of N,N’-Bis(4-isopropylphenyl)benzidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(4-isopropylphenyl)benzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4-isopropylphenyl)benzidine has several scientific research applications, including:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-isopropylphenyl)benzidine involves its interaction with molecular targets in electronic devices. In OLEDs, for example, it facilitates the transport of holes (positive charge carriers) from the anode to the emissive layer, enhancing the efficiency of the device. The compound’s unique structure allows it to form stable charge-transfer complexes, which are crucial for its function in electronic applications .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(4-butylphenyl)benzidine
- N,N’-Bis(4-methylphenyl)benzidine
- N,N’-Bis(4-tert-butylphenyl)benzidine
Comparison: N,N’-Bis(4-isopropylphenyl)benzidine is unique due to the presence of isopropyl groups, which provide a balance between steric hindrance and electronic effects. This balance enhances its performance in electronic applications compared to its analogs with bulkier or smaller substituents .
Eigenschaften
Molekularformel |
C30H32N2 |
|---|---|
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
4-[4-(4-propan-2-ylanilino)phenyl]-N-(4-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C30H32N2/c1-21(2)23-5-13-27(14-6-23)31-29-17-9-25(10-18-29)26-11-19-30(20-12-26)32-28-15-7-24(8-16-28)22(3)4/h5-22,31-32H,1-4H3 |
InChI-Schlüssel |
FIODLYOAKQBREM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)

![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)








